BenchChemオンラインストアへようこそ!

4-Imidazol-1-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester

Histamine H3 receptor Scaffold hopping GPCR agonism

4-Imidazol-1-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester (CAS 912763-05-4; IUPAC: tert-butyl 4-(imidazol-1-ylmethyl)piperazine-1-carboxylate; molecular formula C₁₃H₂₂N₄O₂; molecular weight 266.34 g·mol⁻¹) is a heterocyclic building block combining a Boc-protected piperazine ring with an imidazole moiety linked through a methylene spacer at the 4-position. The compound bears no hydrogen bond donors, four hydrogen bond acceptors, and four rotatable bonds, yielding a calculated topological polar surface area of approximately 45–50 Ų.

Molecular Formula C13H22N4O2
Molecular Weight 266.34 g/mol
CAS No. 912763-05-4
Cat. No. B1627876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Imidazol-1-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester
CAS912763-05-4
Molecular FormulaC13H22N4O2
Molecular Weight266.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)CN2C=CN=C2
InChIInChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)17-8-6-15(7-9-17)11-16-5-4-14-10-16/h4-5,10H,6-9,11H2,1-3H3
InChIKeySEUDYDVIMTUFTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Imidazol-1-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester (CAS 912763-05-4): Chemical Identity and Building-Block Role for Procurement Decisions


4-Imidazol-1-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester (CAS 912763-05-4; IUPAC: tert-butyl 4-(imidazol-1-ylmethyl)piperazine-1-carboxylate; molecular formula C₁₃H₂₂N₄O₂; molecular weight 266.34 g·mol⁻¹) is a heterocyclic building block combining a Boc-protected piperazine ring with an imidazole moiety linked through a methylene spacer at the 4-position . The compound bears no hydrogen bond donors, four hydrogen bond acceptors, and four rotatable bonds, yielding a calculated topological polar surface area of approximately 45–50 Ų . Commercially available purity ranges from 95% to 98% across multiple vendor sources, with typical packaging from milligram to bulk quantities for research use only . Its dual heterocyclic architecture places it at the intersection of piperazine-based and imidazole-based chemical space, making it a strategic intermediate for constructing libraries of kinase inhibitors, GPCR modulators, and antifungal agents.

Why Generic Piperazine or Imidazole Building Blocks Cannot Replace 4-Imidazol-1-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester in Target Synthesis


Simple replacement of this compound with 1-Boc-piperazine (CAS 57260-71-6) or bare imidazole building blocks is chemically unsound because the imidazole ring contributes both metal-coordinating capacity and π-stacking potential while the methylene linker provides conformational flexibility distinct from a carbonyl-linked analog [1]. Critically, the piperazine scaffold—versus the piperidine alternative—imposes a different spatial orientation of the imidazole pharmacophore, which has been shown to abolish target engagement in certain receptor systems: 4-((1H-imidazol-4-yl)methyl)-1-aryl-piperazine derivatives exhibit low or no affinity for the human histamine H₃ receptor, whereas the corresponding piperidine analogs display moderate to high affinity [2]. Furthermore, the Boc protecting group on the piperazine N-4 position enables orthogonal deprotection under mild acidic conditions (e.g., TFA/CH₂Cl₂) without altering the imidazole moiety, a synthetic handle absent in unprotected piperazine-imidazole hybrids such as 2-imidazol-1-ylmethyl-piperazine . Procurement of a generic alternative therefore risks either introducing unwanted hydrogen bond donors, losing synthetic versatility, or misdirecting scaffold-driven pharmacological selectivity.

Quantitative Differentiation Evidence for 4-Imidazol-1-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester Versus Closest Analogs


Piperazine vs. Piperidine Scaffold Divergence in Histamine H₃ Receptor Affinity: Direct Head-to-Head SAR Comparison

In a direct comparative study by Ishikawa et al. (2010), 4-((1H-imidazol-4-yl)methyl)-1-aryl-piperazine derivatives were synthesized and tested alongside their piperidine counterparts for human histamine H₃ receptor binding. The piperazine series uniformly showed low or no measurable affinity for the H₃ receptor, whereas the piperidine analogs—sharing the identical imidazole-methyl pharmacophore—exhibited moderate to high affinity, with lead compounds 17d and 17h achieving potent agonism with high selectivity over the H₄ receptor [1]. For context, the prototypical piperidine-based H₃ agonist immepip (4-(1H-imidazol-4-ylmethyl)piperidine) demonstrates a Ki of 0.4–0.5 nM at the human H₃ receptor expressed in SK-N-MC cells [2], underscoring a scaffold-dependent activity cliff exceeding three orders of magnitude relative to the inactive piperazine congeners. This evidence directly informs procurement: if the synthetic target is an H₃ receptor ligand, the piperazine scaffold of CAS 912763-05-4 is counter-indicated, whereas it may be the preferred choice for targets where piperidine-based ligands are promiscuous or toxic.

Histamine H3 receptor Scaffold hopping GPCR agonism Piperazine SAR

Hydrogen Bond Donor Deficit vs. 2-Substituted Piperazine-Imidazole Isomers: Implications for Blood-Brain Barrier Penetration and Solubility

The target compound contains zero hydrogen bond donors (HBD = 0) and four hydrogen bond acceptors (HBA = 4), a consequence of the Boc group capping the piperazine N–H and the imidazole N-3 being tertiary . In contrast, the regioisomeric 2-imidazol-1-ylmethyl-piperazine (CAS 790190-74-8) possesses two hydrogen bond donors (HBD = 2) from the unprotected secondary amine on the piperazine ring [1]. Under Lipinski's and CNS MPO scoring paradigms, reducing HBD count from 2 to 0 correlates with improved passive permeability and potential blood-brain barrier penetration, while also decreasing aqueous solubility [2]. The molecular weight difference (266.34 vs. 166.22 g·mol⁻¹) and the presence of the lipophilic Boc group further shift the target compound toward a higher logP regime, making it more suitable for late-stage functionalization in lipophilic target binding pockets.

Hydrogen bond donor CNS drug design Physicochemical properties Isomer comparison

Methylene vs. Carbonyl Linker: Conformational Flexibility and Metabolic Stability Trade-off

The target compound employs a methylene (–CH₂–) spacer between the imidazole N-1 and the piperazine N-4, whereas the closely related building block 4-(imidazole-1-carbonyl)piperazine-1-carboxylic acid tert-butyl ester (CAS 183611-01-0) incorporates a carbonyl (–C(=O)–) linker instead . The methylene linker introduces an sp³-hybridized carbon that increases conformational degrees of freedom (four rotatable bonds total vs. three in the carbonyl analog) and eliminates the electron-withdrawing, metabolically labile amide-like moiety. Carbonyl-linked imidazole-piperazine hybrids are susceptible to hydrolytic cleavage by esterases and amidases, potentially limiting their utility in prodrug strategies or in vivo studies [1]. The methylene-linked architecture also maintains the imidazole ring's electron density, preserving its ability to coordinate metal ions (e.g., heme iron in CYP enzymes) without the resonance withdrawal imposed by a directly conjugated carbonyl [2].

Linker chemistry Metabolic stability Conformational analysis Carbonyl analog comparison

Boc Protection as an Orthogonal Synthetic Handle: Differential Reactivity vs. Unprotected Piperazine-Imidazole Building Blocks

The tert-butyloxycarbonyl (Boc) group on the piperazine N-4 of the target compound provides a chemically orthogonal protection strategy that enables selective deprotection under mild acidic conditions (typically 10–50% TFA in CH₂Cl₂, 0–25 °C, 1–4 h) without affecting the imidazole ring or the methylene linker [1]. This contrasts sharply with 2-imidazol-1-ylmethyl-piperazine (CAS 790190-74-8), which bears a free secondary amine (pKa ~9–10) that would compete in amide coupling, reductive amination, or sulfonylation reactions, leading to complex product mixtures and reduced yields [2]. In solid-phase peptide synthesis (SPPS) and parallel library construction, the Boc group allows the piperazine nitrogen to remain inert during imidazole-directed alkylation or metal-catalyzed cross-coupling steps, then be liberated quantitatively at the desired stage. Typical reported yields for Boc deprotection of this compound class exceed 90% under standard TFA conditions [3].

Protecting group strategy Orthogonal synthesis Boc deprotection Solid-phase synthesis

Optimal Research and Industrial Use Cases for 4-Imidazol-1-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester Based on Differentiated Evidence


Kinase Inhibitor Library Construction Requiring Piperazine-Imidazole Hybrid Cores

The target compound provides a pre-assembled imidazole-piperazine scaffold with orthogonal Boc protection, enabling rapid diversification at the piperazine N-4 position after deprotection. This is directly relevant to cyclin-dependent kinase (CDK) inhibitor programs where imidazole-piperazine hybrids have demonstrated novel bridging interactions with Asp86 of CDK2 via a water molecule, conferring selectivity over other kinases [1]. The methylene linker preserves conformational flexibility while avoiding the metabolic liability of carbonyl-linked analogs (see Evidence Item 3).

CNS-Targeted GPCR Modulator Synthesis Where BBB Penetration Is Required

With zero hydrogen bond donors and a calculated logP favorable for CNS penetration, this building block is suitable for constructing histamine H₃ receptor antagonist libraries—with the critical caveat that piperazine-based scaffolds are inactive at H₃ (see Evidence Item 1). Instead, procuring teams should direct this compound toward sigma-1 receptor, dopamine D₂/5-HT₁ₐ dual ligand, or other GPCR targets where piperazine-imidazole hybrids have demonstrated nanomolar binding affinities, such as the 5-HT₂ₐ receptor series [2], while reserving piperidine-based building blocks for H₃ programs.

PROTAC and Bivalent Ligand Assembly Requiring Metabolically Stable Linkers

The methylene spacer between imidazole and piperazine provides a non-hydrolyzable connection that resists esterase/amidase cleavage, in contrast to carbonyl-linked congeners (see Evidence Item 3). Additionally, the Boc group enables late-stage deprotection and conjugation to E3 ligase ligands (e.g., VHL or CRBN binders) without premature reactivity. This orthogonal protection strategy has been exploited in PROTAC development where rigid linkers incorporating imidazole-piperazine motifs are used to control ternary complex geometry .

Antifungal Azole Scaffold Optimization via Metal-Coordinating Imidazole Motifs

The imidazole ring's ability to coordinate heme iron in fungal CYP51 (lanosterol 14α-demethylase) makes this building block a strategic starting point for next-generation azole antifungals. Unlike simpler 1-Boc-piperazine (which lacks the imidazole pharmacophore entirely), the pre-installed imidazole-methyl-piperazine architecture allows direct SAR exploration around the piperazine distal nitrogen after Boc removal, potentially addressing resistance mutations in Candida spp. that reduce fluconazole and voriconazole binding [3].

Quote Request

Request a Quote for 4-Imidazol-1-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.